Icopezil maleate was developed as part of research into treatments for neurodegenerative diseases, particularly Alzheimer’s disease. The compound is classified under small molecule drugs and has been subjected to various phases of clinical trials, although it has been discontinued after reaching Phase 2 in the United States and Japan .
Automation of synthesis processes has been explored to improve efficiency and reproducibility in producing Icopezil maleate for research purposes .
The molecular formula of Icopezil maleate is C27H29N3O6, with a CAS Registry Number of 145815-98-1. The InChIKey for Icopezil maleate is CTYSKGVFLJLGGX-BTJKTKAUSA-N. The structure features a complex arrangement including multiple rings and functional groups that contribute to its pharmacological activity.
The precise conditions (temperature, solvents, catalysts) for these reactions are critical for achieving high yields and purity but require further empirical investigation.
Icopezil maleate exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. The mechanism can be summarized as follows:
Icopezil maleate has been primarily investigated for its potential application in treating Alzheimer’s disease due to its mechanism of action targeting cholinergic dysfunctions. Research continues into its efficacy and safety profile through clinical trials, although it has reached only Phase 2 before being discontinued . Further studies may explore its utility in other cognitive disorders or neurodegenerative conditions where acetylcholine modulation is beneficial.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: